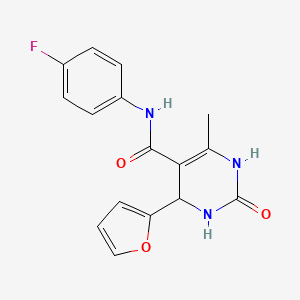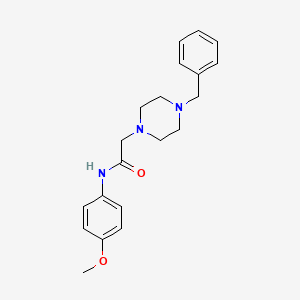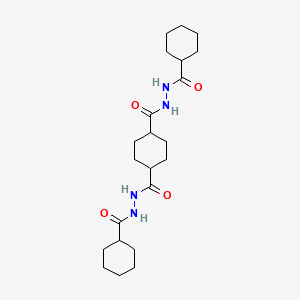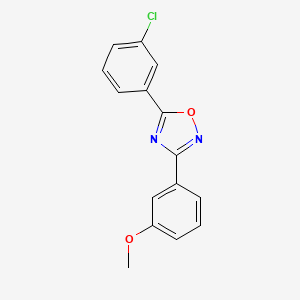![molecular formula C17H24ClN3O B4217711 N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride](/img/structure/B4217711.png)
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride
Overview
Description
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms This particular compound is characterized by the presence of a phenyl group attached to the oxadiazole ring and a cyclohexanamine moiety
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazole derivatives, which this compound is a part of, have been reported to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cell proliferation and are often targeted in cancer therapies .
Mode of Action
1,3,4-oxadiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes they target . This inhibition can lead to disruption of the normal cellular processes controlled by these enzymes, such as DNA replication and cell division .
Biochemical Pathways
Given that 1,3,4-oxadiazole derivatives target enzymes involved in cell proliferation, it can be inferred that the compound may affect pathways related to cell growth and division .
Pharmacokinetics
It’s known that oxadiazole derivatives have been associated with favorable pharmacokinetics and tissue distribution . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
It’s known that 1,3,4-oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, it can be inferred that N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine hydrochloride may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of N,N’-diacylhydrazines.
Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl-substituted hydrazine reacts with an appropriate acyl chloride.
Attachment of the Cyclohexanamine Moiety: The final step involves the reaction of the oxadiazole derivative with N-ethylcyclohexanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free methods to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacterial and viral pathogens.
Materials Science: It is used in the development of new materials with unique photophysical properties, such as iridium complexes for optoelectronic applications.
Biological Research: The compound is investigated for its role in inhibiting specific enzymes and pathways, making it a candidate for cancer research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in the substitution pattern and functional groups.
1,3,4-Oxadiazole Derivatives: Similar in structure but with different biological activities and applications.
Uniqueness
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a cyclohexanamine moiety makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O.ClH/c1-2-20(15-11-7-4-8-12-15)13-16-18-19-17(21-16)14-9-5-3-6-10-14;/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTJDQZNJHVHRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-(1-Adamantyl)ethylamino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B4217660.png)
![3-(4-methoxyphenyl)-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4217666.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B4217674.png)
![2,4-dimethoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4217680.png)
![N-[1-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]ethyl]-4-fluorobenzamide](/img/structure/B4217687.png)

![N-(4-chlorophenyl)-2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-3-oxopiperazine-1-carboxamide](/img/structure/B4217692.png)

![N-[4-(cyclopentyloxy)-3-ethoxybenzyl]-2-phenylethanamine](/img/structure/B4217698.png)
![2,4-Di(morpholin-4-yl)-6-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,5-triazine](/img/structure/B4217706.png)
![N,N'-[1,4-cyclohexanediylbis(carbonyl-2,1-hydrazinediylcarbonyl-4,1-phenylene)]dipropanamide](/img/structure/B4217718.png)

![2-{4-[({2-[4-(aminosulfonyl)phenyl]ethyl}amino)methyl]-2-ethoxyphenoxy}-N-(tert-butyl)acetamide hydrochloride](/img/structure/B4217728.png)
